4-(3-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(3-Fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
4-(3-Fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo and pyridazine rings.
1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzo[d]thiazol-2-yl-3-(2-morpholinoethyl)urea: Contains the fluorophenyl and triazolo[4,3-b]pyridazin moieties .
Uniqueness
What sets 4-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one apart is its unique combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H14FN7O |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14FN7O/c1-10-17-13(11-3-2-4-12(19)7-11)8-16(27)21-18(17)26(23-10)15-6-5-14-22-20-9-25(14)24-15/h2-7,9,13H,8H2,1H3,(H,21,27) |
InChI Key |
MGOVPMQSLPWTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)F)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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